

# Ceronapril: An Inquiry into Initial Safety and Toxicity Data

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Disclaimer: **Ceronapril** is an angiotensin-converting enzyme (ACE) inhibitor that was under development by Bristol Myers Squibb.[1] It was never brought to market, and as a result, publicly available information regarding its safety and toxicity is limited and largely dates to the early 1990s. The following guide summarizes the sparse data available in the public domain and notes where information is unavailable.

### **Executive Summary**

**Ceronapril** (also known as SQ 29,852) is a potent, orally active inhibitor of the angiotensin-converting enzyme.[2] Preclinical studies in rats and a Phase I clinical trial in healthy male volunteers were conducted. However, detailed quantitative safety and toxicity data, comprehensive experimental protocols, and specific signaling pathways for **Ceronapril** are not extensively documented in publicly accessible literature. This document provides a high-level overview of the known information and utilizes the general mechanism of action for ACE inhibitors to fulfill the visualization requirements.

### **Data Presentation**

A comprehensive search of scientific literature and drug development databases did not yield specific quantitative toxicity data for **Ceronapril**, such as LD50 values or detailed tables of adverse events from clinical trials. The available information is qualitative and descriptive.



Study Type	Subject	Dose	Findings	Source
Preclinical	Male Sprague- Dawley Rats	100 mg/kg (oral)	Inhibition of ACE in plasma, kidney, and lung. Did not inhibit ACE in structures within the blood-brain barrier.	[2]
Phase I Clinical	Healthy Male Volunteers	Not Specified	A radioimmunoass ay was developed and applied to a pharmacokinetic study. Safety and toxicity findings are not detailed in the available abstract.	[3]

## **Experimental Protocols**

Detailed experimental protocols for the safety and toxicity studies of **Ceronapril** are not available in the public domain. The following are high-level descriptions of the methodologies likely employed based on the study types.

Preclinical Study in Rats: A study on male Sprague-Dawley rats involved the oral administration of **Ceronapril** at a dose of 100 mg/kg.[2] The study aimed to determine the effect of the drug on ACE activity in various tissues, including plasma, kidney, lung, and different brain regions.[2] The abstract mentions both acute and chronic administration, but specific timelines and observation parameters for toxicity are not provided.[2]

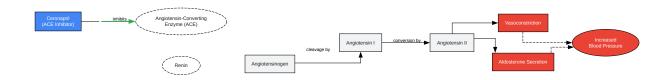
Phase I Clinical Trial: A study was conducted in healthy male volunteers to assess the pharmacokinetics of **Ceronapril**.[3] This typically involves single and multiple ascending dose



studies to determine the drug's absorption, distribution, metabolism, and excretion (ADME) profile, as well as to identify the maximum tolerated dose (MTD). While safety and tolerability would have been primary endpoints, the specific adverse events and their frequencies are not publicly documented. A radioimmunoassay was developed for the measurement of **Ceronapril** in biological fluids.[1]

### **Visualization of Mechanism of Action**

As no specific signaling pathways for **Ceronapril** are described, the following diagram illustrates the general mechanism of action for ACE inhibitors.



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